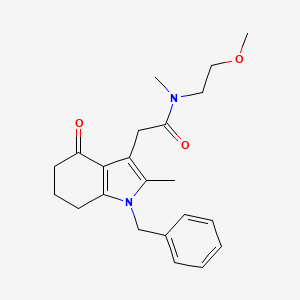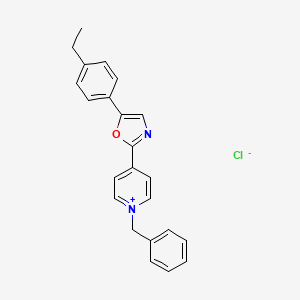
2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridinium Ion: This can be achieved by reacting pyridine with benzyl chloride under reflux conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Coupling Reactions: The benzylpyridinium ion and the oxazole ring can be coupled using a suitable catalyst under controlled conditions.
Introduction of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to introduce the ethylphenyl group into the molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridinium ion, converting it to a pyridine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce pyridine derivatives.
科学研究应用
Chemistry
In chemistry, 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Medicine
In medicine, such compounds are often investigated for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 2-(1-Benzylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride
- 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-methylphenyl)-1,3-oxazole;chloride
Uniqueness
The presence of the ethylphenyl group in 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity.
属性
IUPAC Name |
2-(1-benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N2O.ClH/c1-2-18-8-10-20(11-9-18)22-16-24-23(26-22)21-12-14-25(15-13-21)17-19-6-4-3-5-7-19;/h3-16H,2,17H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPTRVKRHCFPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
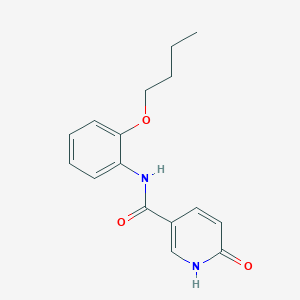
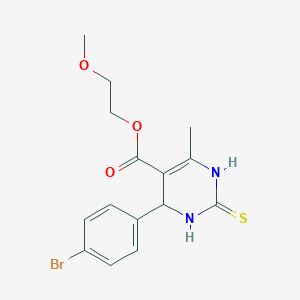
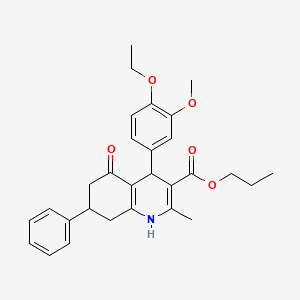
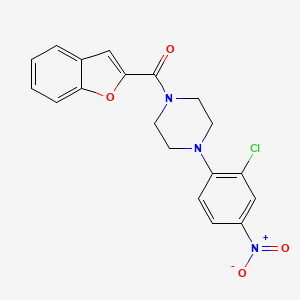
![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5096314.png)
![methyl 4-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5096321.png)
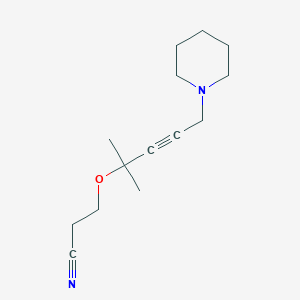

![N~2~-[(1-cyclohexyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5096325.png)
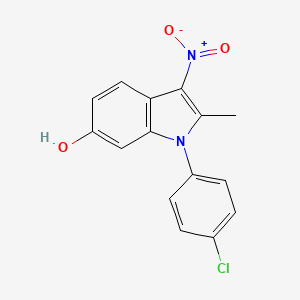
![4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine](/img/structure/B5096349.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5096355.png)
![6-oxo-1-(2-pyridin-2-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5096366.png)
